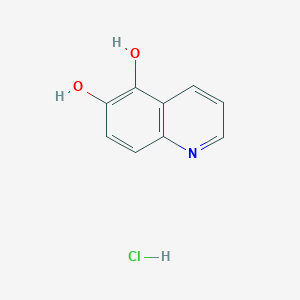
Quinoline-5,6-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-5,6-diol;hydrochloride, also known as quinolinic acid, is a heterocyclic organic compound that belongs to the family of quinolines. It is a metabolite of the amino acid tryptophan and is involved in several biological processes, including the synthesis of NAD+ and the regulation of glutamate levels in the brain. In
作用機序
Quinolinic acid acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in several physiological processes, including learning, memory, and synaptic plasticity. When Quinoline-5,6-diol;hydrochloride acid binds to the NMDA receptor, it activates a cascade of intracellular signaling pathways that lead to the release of calcium ions and the activation of several enzymes, including nitric oxide synthase and cyclooxygenase-2.
Biochemical and Physiological Effects
Quinolinic acid has several biochemical and physiological effects, including the activation of the immune system, the regulation of glutamate levels in the brain, and the synthesis of NAD+. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
実験室実験の利点と制限
Quinolinic acid has several advantages for lab experiments, including its high yield and purity, its ability to activate the NMDA receptor, and its involvement in several biological processes. However, it also has several limitations, including its toxicity and its involvement in several neurodegenerative diseases.
将来の方向性
There are several future directions for the study of Quinoline-5,6-diol;hydrochloride acid, including the development of new drugs that target the NMDA receptor, the identification of new biological processes that are regulated by Quinoline-5,6-diol;hydrochloride acid, and the exploration of its role in other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, Quinoline-5,6-diol;hydrochloride acid is a heterocyclic organic compound that has several scientific research applications, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has several advantages and limitations for lab experiments and several future directions for research. Further studies are needed to fully understand the role of Quinoline-5,6-diol;hydrochloride acid in biological processes and its potential as a therapeutic target for several diseases.
合成法
Quinolinic acid can be synthesized through several methods, including the oxidation of quinoline with nitric acid, the oxidation of 3-hydroxyquinoline with potassium permanganate, and the oxidation of 3-aminopyridine with potassium permanganate. The most commonly used method is the oxidation of quinoline with nitric acid, which yields Quinoline-5,6-diol;hydrochloride acid in high yield and purity.
科学的研究の応用
Quinolinic acid has been extensively studied for its role in several biological processes, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
特性
IUPAC Name |
quinoline-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRPDCDHRCBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
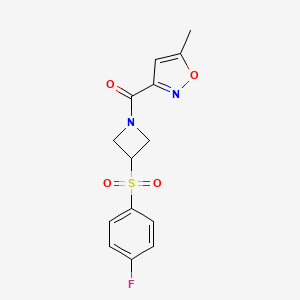
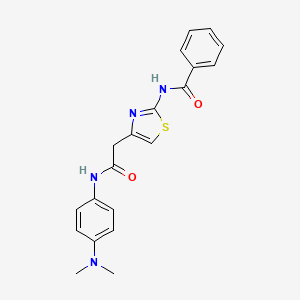
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)
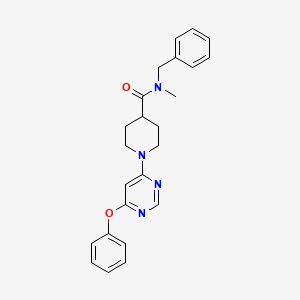
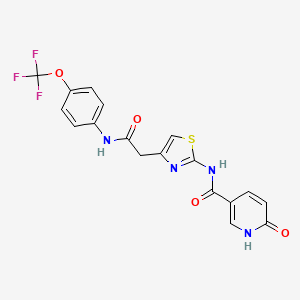

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)